Efficacy-Tolerability Balance: Latanoprost vs. Bimatoprost vs. Travoprost Network Meta-Analysis
In a 2025 Bayesian network meta-analysis of 25 RCTs involving 4,045 participants with glaucoma or ocular hypertension, bimatoprost demonstrated superior IOP reduction relative to latanoprost [mean difference (MD) 0.69 mmHg; 95% CI 0.28–1.1; SUCRA 95.6%; moderate confidence] [1]. However, this efficacy advantage was offset by a substantially elevated risk of conjunctival hyperemia: bimatoprost versus latanoprost odds ratio (OR) 3.3 (95% CI 2.5–4.5; high confidence); travoprost versus latanoprost OR 0.46 (95% CI 0.33–0.63; high confidence) [1]. Latanoprost and tafluprost offered comparable IOP-lowering efficacy with statistically indistinguishable tolerability profiles [1].
| Evidence Dimension | IOP reduction efficacy and conjunctival hyperemia risk |
|---|---|
| Target Compound Data | IOP reduction: reference baseline; Hyperemia risk: reference baseline (OR = 1.0) |
| Comparator Or Baseline | Bimatoprost: IOP reduction MD +0.69 mmHg vs latanoprost, Hyperemia OR 3.3 vs latanoprost; Travoprost: Hyperemia OR 0.46 vs latanoprost |
| Quantified Difference | Bimatoprost IOP reduction: +0.69 mmHg (95% CI 0.28–1.1); Bimatoprost hyperemia: OR 3.3 (2.5–4.5); Travoprost hyperemia: OR 0.46 (0.33–0.63) |
| Conditions | 25 RCTs (2001–2024), 4,045 adults with glaucoma or ocular hypertension, monotherapy comparison |
Why This Matters
Latanoprost offers the most favorable efficacy-to-tolerability ratio among first-line prostaglandin analogues, minimizing treatment discontinuation risk due to ocular surface adverse events.
- [1] Peng J, Huang W, Duan J. Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. Front Med. 2025;12:1642986. View Source
